5-Cyclopropoxy-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-nitrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a cyclopropoxy group and a nitro group attached to a benzamide core.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-2-nitrobenzamide typically involves the condensation of 5-cyclopropoxy-2-nitrobenzoic acid with an appropriate amine. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Analyse Chemischer Reaktionen
5-Cyclopropoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The cyclopropoxy group can be oxidized to form corresponding ketones or aldehydes under strong oxidizing conditions.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-nitrobenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group is known to undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The compound may inhibit specific enzymes or disrupt cellular pathways, contributing to its antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-2-nitrobenzamide can be compared with other similar compounds, such as:
5-Nitro-1,10-Phenanthroline: This compound also contains a nitro group and exhibits antimicrobial activity through a dual mechanism of action.
5,5′-Dithiobis(2-nitrobenzamides):
The uniqueness of this compound lies in its specific structural features, such as the cyclopropoxy group, which may impart distinct chemical and biological properties compared to other nitrobenzamide derivatives.
Eigenschaften
Molekularformel |
C10H10N2O4 |
---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-nitrobenzamide |
InChI |
InChI=1S/C10H10N2O4/c11-10(13)8-5-7(16-6-1-2-6)3-4-9(8)12(14)15/h3-6H,1-2H2,(H2,11,13) |
InChI-Schlüssel |
NZNVPVBAFFCSCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.